3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 2031268-92-3 . It has a molecular weight of 163.61 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, which include “this compound”, has been a subject of research . Various methods have been reported, including the use of secondary amides and hydrazides .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H . This indicates that the compound consists of a 1,2,4-triazole heterocycle .Chemical Reactions Analysis
The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that “this compound” could potentially participate in similar reactions.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Reactivity and Synthesis Applications
The reactivity of hydrazine derivatives, including 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, plays a crucial role in synthesizing various heterocyclic compounds. For instance, hydrazine derivatives react with isothiocyanates, leading to the formation of 1,2,4-triazole-3,5-diamine derivatives in one-pot reactions, showcasing moderate to high yields under specific conditions (Liu & Iwanowicz, 2003). This method's efficiency and selectivity highlight the compound's utility in synthesizing structurally diverse triazoles.
Corrosion Inhibition
Triazole derivatives, including those related to 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, exhibit significant potential as corrosion inhibitors. Studies have shown that these compounds can effectively protect metals against corrosion in acidic environments, such as hydrochloric acid solutions. The adsorption of these derivatives on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong and efficient inhibition mechanism. The inhibition efficiency of these compounds has been evaluated through various techniques, revealing their potential in corrosion protection applications (Bentiss et al., 2007; Lagrenée et al., 2002).
Ligand in Coordination Chemistry
In coordination chemistry, 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole derivatives serve as ligands to form various metal complexes. These complexes are studied for their structural and electronic properties, offering insights into the ligand's coordination behavior and the resulting impact on the metal center's characteristics. The synthesis of Rh(I) carbene complexes and their transformation into dicarbonyl derivatives provides valuable information on the ligand's σ-donor ability and its influence on the metal-ligand interaction (Alcarazo et al., 2005).
Safety and Hazards
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . This suggests that “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” and similar compounds could be of interest in future research and drug discovery efforts.
Properties
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZFOLGOCXADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.